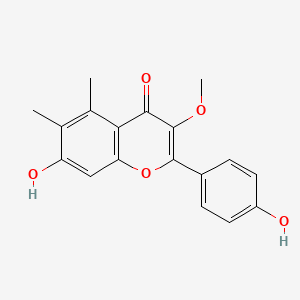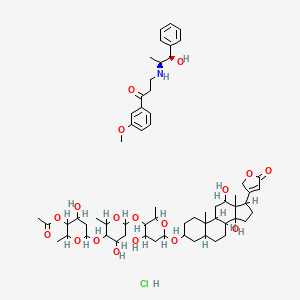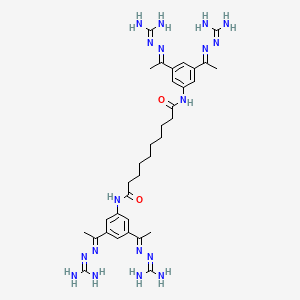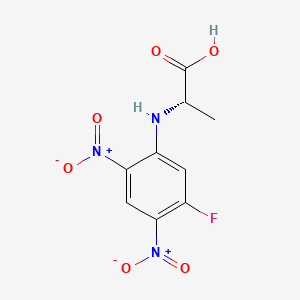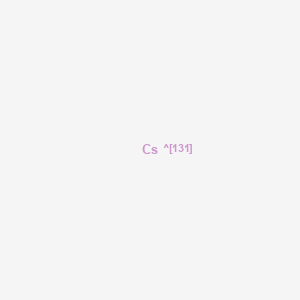
Cesium Cs-131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium-131 is a radioactive isotope of cesium with a mass number of 131. It is known for its application in brachytherapy, a form of internal radiation therapy used primarily for treating cancer. Cesium-131 has a relatively short half-life of approximately 9.7 days, making it suitable for delivering high doses of radiation over a short period .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium-131 is produced by neutron irradiation of barium-130. The process involves dissolving a non-irradiated barium source in water or a nitric acid solution to create a barium target solution. This solution is then irradiated with neutron radiation, resulting in the formation of cesium-131 .
Industrial Production Methods
In industrial settings, cesium-131 is separated and purified from barium carbonate. The method involves dissolving neutron-irradiated barium in an acid solution, followed by the addition of a carbonate solution to precipitate the barium as a solid. The cesium-131 remains dissolved in the solution and is subsequently separated and purified .
Chemical Reactions Analysis
Types of Reactions
Cesium-131 undergoes various types of reactions, including:
Oxidation: Cesium-131 can be oxidized to form cesium oxide.
Reduction: Cesium-131 can be reduced in the presence of reducing agents.
Substitution: Cesium-131 can participate in substitution reactions where it replaces another element in a compound.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various halides and other substituting agents.
Major Products
Oxidation: Cesium oxide.
Reduction: Elemental cesium.
Substitution: Various cesium-containing compounds.
Scientific Research Applications
Cesium-131 is extensively used in brachytherapy for treating various types of cancer, including brain, prostate, and lung cancers. Its short half-life allows for a high dose of radiation to be delivered directly to the tumor site, minimizing damage to surrounding healthy tissues . Additionally, cesium-131 is used in research related to radiation therapy and cancer treatment protocols .
Mechanism of Action
Cesium-131 exerts its effects through the emission of gamma radiation. When implanted in or near a tumor, the gamma rays emitted by cesium-131 cause damage to the DNA of cancer cells, leading to cell death. This targeted approach allows for effective treatment of tumors with minimal impact on surrounding healthy tissues .
Comparison with Similar Compounds
Similar Compounds
Iodine-125: Another radioactive isotope used in brachytherapy with a longer half-life.
Palladium-103: Used in brachytherapy with a shorter half-life than iodine-125 but longer than cesium-131.
Uniqueness
Cesium-131’s short half-life of 9.7 days allows for a rapid and high-dose radiation treatment, making it particularly effective for aggressive tumors. Its ability to deliver a concentrated dose of radiation in a short period distinguishes it from other isotopes like iodine-125 and palladium-103 .
Properties
Molecular Formula |
Cs |
|---|---|
Molecular Weight |
130.905468 g/mol |
IUPAC Name |
cesium-131 |
InChI |
InChI=1S/Cs/i1-2 |
InChI Key |
TVFDJXOCXUVLDH-YPZZEJLDSA-N |
SMILES |
[Cs] |
Isomeric SMILES |
[131Cs] |
Canonical SMILES |
[Cs] |
Synonyms |
131Cs radioisotope Caesium-131 Cesium-131 Cs-131 radioisotope |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


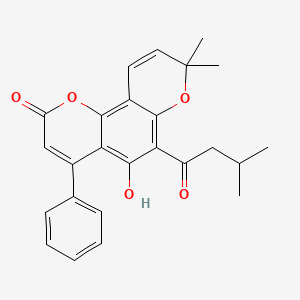

![3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide](/img/structure/B1239477.png)
![6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one;hydrochloride](/img/structure/B1239479.png)
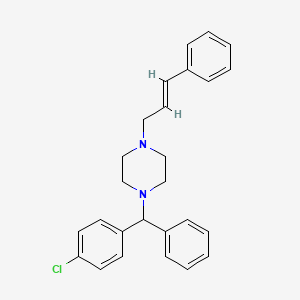
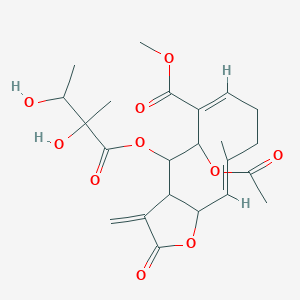
![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)


